KO-947 is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) currently under investigation for its potential in treating various cancers. [, , ] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer development and progression. [, ] KO-947 demonstrates promising antitumor activity in preclinical models, particularly those with mutations in this pathway, including BRAF, KRAS, and NRAS mutations. [, ]
While details about the synthesis of KO-947 are limited in the provided abstracts, one document mentions "Solid Form Selection and Process Development of KO-947 Drug Substances." [] This title suggests the study likely involved exploring different synthetic routes, optimizing reaction conditions, and selecting the most efficient and scalable method for large-scale production of KO-947. Further investigation into patents or chemistry journals may yield more specific details about the synthesis process.
KO-947 exerts its anti-tumor activity by selectively inhibiting ERK1/2 kinases. [, , ] These kinases represent the final node in the RAS/RAF/MEK/ERK pathway, a critical signaling cascade involved in regulating cell growth, proliferation, and survival. [] Dysregulation of this pathway, often due to mutations in upstream components like BRAF, KRAS, and NRAS, is frequently observed in various cancers. [, ]
KO-947 exhibits a high binding affinity for ERK1/2 and a slow dissociation rate, resulting in prolonged target engagement and sustained pathway inhibition. [, , ] This sustained inhibition effectively blocks downstream signaling, leading to the suppression of tumor cell proliferation and ultimately tumor regression. [, ]
While the provided abstracts do not elaborate on the specific physical and chemical properties of KO-947, one study mentions the development of KO-947-K mesylate injectable drug products. [] This information suggests that KO-947 likely exists as a salt with methanesulfonic acid to enhance its solubility and stability in pharmaceutical formulations. [] Additionally, the development of lyophilized products indicates that KO-947 might be susceptible to degradation in solution, necessitating alternative formulation strategies to ensure its long-term stability. []
Targeting MAPK-Dysregulated Tumors: Studies show that KO-947 effectively inhibits tumor growth in models with mutations in the RAS/RAF/MEK/ERK pathway. This includes models of melanoma, non-small cell lung cancer (NSCLC), pancreatic cancer, colorectal cancer, gastric cancer, and cervical carcinoma. [, ]
Overcoming Resistance Mechanisms: As an ERK1/2 inhibitor, KO-947 targets the downstream node of the MAPK pathway, potentially overcoming resistance mechanisms that limit the efficacy of BRAF and MEK inhibitors. []
Exploring Biomarkers for Patient Selection: Research suggests that 11q13 amplification, a genetic alteration commonly observed in squamous cell carcinomas (SCCs) of the head and neck and esophagus, could serve as a potential biomarker for predicting response to KO-947. [] This finding highlights the importance of identifying genetic markers to guide patient selection and personalize treatment strategies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: